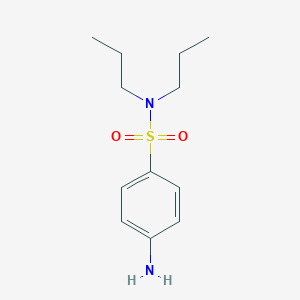

4-amino-N,N-dipropylbenzenesulfonamide

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-amino-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGJIKAEBFXGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366870 | |

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21646-92-4 | |

| Record name | 4-amino-N,N-dipropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Design and Chemical Space Exploration of Analogues and Derivatives

Rational Design Principles for 4-Amino-N,N-dipropylbenzenesulfonamide Derivatives

Rational drug design for derivatives of this compound focuses on systematic modifications of its core structure. The primary points for chemical alteration are the aromatic amino group, the benzenesulfonamide (B165840) aromatic ring, and the N,N-dipropyl side chains. A common strategy in benzenesulfonamide drug design is the "tail approach," which involves attaching various chemical moieties to the molecule's core, often at the amino group, to modulate its physicochemical properties and interactions with biological targets. mdpi.comnih.govresearchgate.net

Common modifications include:

Formation of Schiff Bases: The primary amino group can be condensed with various aromatic aldehydes to form Schiff bases (imines). nih.govmdpi.com This introduces a C=N double bond and an additional aromatic system, which can be essential for biological properties. nih.govmdpi.com

Acylation and Alkylation: The amino group can undergo acylation to form amides or reductive alkylation to yield secondary or tertiary amines, which alters its charge state and steric bulk. nih.gov

Michael Addition: Aromatic amines can be reacted with α,β-unsaturated compounds, such as acrylic acid, in a Michael-type addition to form N-substituted β-amino acids like N-aryl-β-alanines. mdpi.commdpi.com These derivatives can serve as precursors for further cyclization or derivatization. mdpi.com

Conversion to Triazenes: The amino group can be diazotized and coupled with secondary amines (e.g., pyrrolidine, piperidine, morpholine) to synthesize 3,3-dialkyltriazenes bearing the sulfonamide scaffold. researchgate.netnih.gov

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can convert the amino group into urea or thiourea moieties, respectively. nih.gov This is a common strategy to introduce new hydrogen-bonding groups.

Table 1: Examples of Modifications at the Aromatic Amino Group This table is interactive. You can sort and filter the data.

| Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic aldehydes, propan-2-ol, reflux | Imine (–N=CH–Ar) | nih.govmdpi.com |

| Michael Addition | Acrylic acid, water, reflux | N-Aryl-β-alanine | mdpi.commdpi.com |

| Diazotization/Coupling | NaNO₂/HCl, then cyclic amines | Triazene (–N=N–NR₂) | researchgate.netnih.gov |

| Dithiocarbamate Formation | Carbon disulfide, ethyl iodide | Dithiocarbonimidate | mdpi.comnih.gov |

| Urea Formation | Phenyl isocyanate, methanol, reflux | Phenylurea | researchgate.net |

Introducing substituents onto the benzenesulfonamide aromatic ring is another critical strategy to fine-tune the molecule's electronic properties and steric profile. These substitutions can create additional contact points with a biological target's active site, potentially enhancing binding affinity and selectivity. mdpi.comresearchgate.net For instance, the addition of a chlorine atom at the meta position relative to the sulfonamide group has been explored to study its influence on interactions with specific enzymes. nih.gov The position and nature of these substituents can dictate the orientation of the molecule within a binding pocket.

Research has shown that even simple modifications, such as the placement of hydroxyl or other functional groups, can significantly alter the biological activity of the resulting derivatives. nih.govmdpi.com

Table 2: Influence of Aromatic Ring Substitution This table is interactive. You can sort and filter the data.

| Parent Scaffold | Position of Substitution | Type of Substituent | Purpose of Modification | Reference |

|---|---|---|---|---|

| 3-Amino-benzenesulfonamide | 4 | Hydroxy (–OH) | Serve as a scaffold for further derivatization | nih.govmdpi.com |

| 4-Amino-benzenesulfonamide | 2, 3, 5, or 6 | Halogens, Alkyl groups | Modulate electronic properties and steric hindrance | mdpi.comresearchgate.net |

| 4-Ureido-benzenesulfonamide | 3 | Thiophene | Enhance inhibitory activity and selectivity | nih.gov |

The N,N-dipropyl groups attached to the sulfonamide nitrogen atom primarily influence the lipophilicity and steric bulk of that region of the molecule. While much of the literature focuses on modifying the aromatic amino "tail" of primary sulfonamides, the principles of rational design can be applied to these N,N-dialkyl moieties. mdpi.com

Strategic variations could include:

Altering Alkyl Chain Length: Replacing the propyl groups with shorter (e.g., methyl, ethyl) or longer alkyl chains can systematically modify the compound's solubility and hydrophobic interactions.

Introducing Unsaturation or Branching: The use of branched alkyl groups (e.g., isopropyl) or unsaturated chains (e.g., allyl) can introduce conformational rigidity and alter binding geometries.

Cyclization: Incorporating the nitrogen atom into a cyclic system (e.g., pyrrolidine, piperidine, morpholine) can restrict the conformational freedom of the side chains, which can be advantageous for locking the molecule into a bioactive conformation.

Diversity-Oriented Synthesis and Novel Scaffold Development

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex molecules from simple starting materials in a limited number of steps. mskcc.org This approach is valuable for exploring novel chemical spaces and identifying new molecular scaffolds with unique biological activities.

The benzenesulfonamide core is a versatile scaffold for building molecular libraries. nih.gov Starting with a common intermediate derived from this compound, various cyclization reactions and multicomponent reactions can be employed to generate a wide array of distinct molecular frameworks. mskcc.org For example, derivatives of the aromatic amino group can be used as handles to build new heterocyclic ring systems fused or linked to the benzenesulfonamide core. This strategy allows for the rapid generation of compounds with significant structural diversity, moving beyond simple functional group modifications to create entirely new molecular architectures, such as those based on benzofuran or other heterocyclic systems. researchgate.net

A powerful strategy in drug design is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores (molecular fragments responsible for biological activity). This approach can lead to compounds with dual or enhanced modes of action.

Examples of incorporated pharmacophores include:

Heterocyclic Rings: The sulfonamide scaffold has been linked to various heterocyclic systems such as thiazole, thiadiazole, pyrimidine, and imidazole. mdpi.comnih.govnih.govmdpi.comnih.gov For instance, the amino group can be used to synthesize 1,3,4-thiadiazole rings. mdpi.com

Pyrrolidinone Fragments: Researchers have investigated benzenesulfonamides containing modified 5-oxopyrrolidine fragments. nih.gov

Thiazol-4-one Scaffolds: The ureido moiety of some benzenesulfonamide-based inhibitors has been replaced with a thiazol-4-one ring through bioisosteric replacement. nih.gov

Carbamate Groups: The parent compound has been shown to have the potential to bind to pyrazolyl groups to form stable carbamate linkages, suggesting another avenue for hybrid design. biosynth.com

Table 3: Examples of Hybrid Compounds Based on the Benzenesulfonamide Scaffold This table is interactive. You can sort and filter the data.

| Base Scaffold | Incorporated Pharmacophore | Linkage Type | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| 4-Aminobenzenesulfonamide | 1,3,4-Thiadiazole | Ethylamino linker | 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide | mdpi.com |

| 4-Aminobenzenesulfonamide | Thiazol-4-one | Amino linkage | 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide | nih.gov |

| 3-Amino-4-hydroxybenzenesulfonamide | Benzimidazole | Fused ring system | Derivative containing a benzimidazole core | mdpi.com |

| 4-Aminobenzenesulfonamide | Pyrimidine | Sulfonamide N-linkage | 4-Amino-N-(4,6-dimethyl-pyrimidin-2-yl)benzene-sulfonamide | nih.gov |

| 4-Aminobenzenesulfonamide | β-Alanine | Amino linkage | 3-[(4-Sulfamoylphenyl)amino]propanoic acid | mdpi.comresearchgate.net |

Lead-like Compound Generation and Optimization Strategies

The development of novel therapeutic agents from a starting compound, such as this compound, is a meticulous process that involves the generation of analogues and their subsequent optimization to enhance desired properties. This process, known as lead optimization, is a cornerstone of medicinal chemistry. While specific research on the lead optimization of this compound is not extensively documented in publicly available literature, the strategies employed for other benzenesulfonamide derivatives can be extrapolated to understand the potential pathways for its analogue design and development.

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. The optimization of benzenesulfonamide-based compounds often involves modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. These modifications are guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity.

Generation of Analogues:

The generation of analogues of this compound would typically involve modifications at several key positions:

The Sulfonamide Nitrogen (N): The dipropyl groups on the sulfonamide nitrogen can be replaced with other alkyl or aryl groups of varying sizes and lipophilicity. This can influence the compound's solubility, membrane permeability, and interaction with its biological target.

The Aromatic Ring: Substituents can be introduced onto the benzene (B151609) ring to alter the electronic properties and steric profile of the molecule. These changes can affect the compound's binding affinity and selectivity for its target.

The Amino Group (-NH2): The primary amino group at the 4-position is a critical feature of many biologically active sulfonamides. It can be acylated, alkylated, or incorporated into heterocyclic rings to explore new chemical space and modulate the compound's properties.

Optimization Strategies:

Once a series of analogues has been synthesized, they are subjected to a battery of tests to evaluate their biological activity and drug-like properties. The data from these assays are then used to guide further optimization efforts. Key optimization strategies include:

Improving Potency: The primary goal of lead optimization is often to increase the compound's potency against its intended biological target. This is typically achieved by making structural modifications that enhance the binding affinity of the molecule.

Enhancing Selectivity: It is crucial that a drug candidate interacts selectively with its intended target to minimize off-target effects and potential toxicity. Selectivity can be improved by designing analogues that exploit subtle differences in the binding sites of related proteins.

Optimizing Pharmacokinetic Properties: A successful drug must be able to reach its target in the body in sufficient concentrations to be effective. This requires optimizing the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Modifications that improve solubility, metabolic stability, and cell permeability are often a key focus of this stage.

Detailed Research Findings from Related Benzenesulfonamide Derivatives:

Research on other benzenesulfonamide derivatives has provided valuable insights that could inform the design of analogues of this compound. For instance, studies on benzenesulfonamide-based inhibitors of carbonic anhydrases have demonstrated that modifications to the sulfonamide group and the aromatic ring can significantly impact both potency and isoform selectivity mdpi.com. Similarly, the development of benzenesulfonamide derivatives as antibacterial agents has highlighted the importance of the 4-amino group for activity biosynth.com.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also play a crucial role in the lead optimization process. These techniques can be used to predict the binding modes of analogues and to identify structural features that are important for activity, thereby guiding the design of more potent and selective compounds.

The exploration of the chemical space around this compound through the systematic generation and optimization of its analogues holds the potential for the discovery of new chemical entities with valuable therapeutic properties.

Table of Compound Properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C12H20N2O2S | 256.37 | 21646-92-4 |

In Vitro Enzyme Inhibition and Molecular Target Engagement Studies

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

No studies detailing the IC₅₀ values or inhibitory constants of 4-amino-N,N-dipropylbenzenesulfonamide against either acetylcholinesterase or butyrylcholinesterase were identified.

Alpha-Amylase Inhibition Assays

No published assays or research findings on the α-amylase inhibitory activity of this compound could be located.

Dihydropteroate (B1496061) Synthase Inhibition

No research findings were identified regarding the inhibition of Dihydropteroate Synthase (DHPS) by this compound.

DHPS is an essential enzyme in the folate synthesis pathway in bacteria and some lower eukaryotes. nih.govwikipedia.org It catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to produce dihydropteroate. nih.govebi.ac.uk As this pathway is absent in humans, who obtain folate from their diet, DHPS is a well-established target for sulfonamide antibiotics which act as competitive inhibitors of pABA. nih.govwikipedia.org

Fructose-1,6-bisphosphatase 1 (FBPase 1) Inhibition

There is no available data concerning the inhibition of Fructose-1,6-bisphosphatase 1 (FBPase 1) by this compound.

FBPase 1 is a rate-limiting enzyme in the gluconeogenesis pathway, which is responsible for the production of glucose from non-carbohydrate sources. nih.govnih.gov The enzyme catalyzes the hydrolysis of fructose 1,6-bisphosphate to fructose 6-phosphate. nih.govuniprot.org Due to its critical role in glucose production, particularly in the liver, FBPase 1 is considered a therapeutic target for managing type 2 diabetes, where excessive gluconeogenesis contributes to hyperglycemia. nih.govwikipedia.org The enzyme is subject to allosteric regulation by molecules such as AMP and fructose 2,6-bisphosphate. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Ligand-Based and Structure-Based SAR Profiling

The biological activity of 4-amino-N,N-dipropylbenzenesulfonamide is intrinsically linked to its chemical structure. Alterations to the core scaffold and its substituents can profoundly impact its interaction with biological targets.

The pharmacophore of benzenesulfonamide (B165840) derivatives, particularly as inhibitors of enzymes like carbonic anhydrase (CA), is well-established. nih.govresearchgate.net The primary pharmacophoric elements essential for the biological activity of compounds in this class include:

The Sulfonamide Moiety (-SO₂NH₂): This group is a critical zinc-binding group (ZBG) in many metalloenzymes. The nitrogen atom of the deprotonated sulfonamide coordinates with the zinc ion in the active site of enzymes like carbonic anhydrase. nih.govacs.org

The Aromatic Ring: The benzene (B151609) ring serves as a scaffold, orienting the sulfonamide group for optimal interaction with the target. It also engages in hydrophobic interactions within the active site. acs.org

The 4-Amino Group (-NH₂): This group can participate in hydrogen bonding interactions within the enzyme's active site, contributing to the binding affinity.

For this compound, the N,N-dipropyl substitution on the sulfonamide nitrogen introduces additional structural features that can influence its biological profile, potentially by interacting with hydrophobic pockets within the target's binding site.

The nature and position of substituents on the benzenesulfonamide scaffold are pivotal in determining the potency and selectivity of these compounds.

N-Substitution on the Sulfonamide Group: N-alkylation of the sulfonamide can significantly affect its biological activity. While primary sulfonamides are potent inhibitors of carbonic anhydrases, secondary and tertiary sulfonamides, such as this compound, often exhibit lower affinity for these enzymes. nih.gov However, this modification can also lead to selectivity for different biological targets. The N,N-dipropyl groups, being bulky and hydrophobic, can enhance interactions with hydrophobic sub-pockets in a target protein, potentially leading to increased potency and selectivity for enzymes other than carbonic anhydrases. For instance, this compound has been noted for its antimicrobial activity, possibly through inhibition of DNA gyrase. biosynth.com

Substituents on the Aromatic Ring: Modifications to the benzene ring can modulate the electronic properties and steric profile of the molecule. Electron-withdrawing or electron-donating groups can influence the pKa of the sulfonamide, affecting its zinc-binding affinity. The position of these substituents is also crucial for achieving isoform-selective inhibition of enzymes like carbonic anhydrase. unisi.it

The following table summarizes the general impact of substituent effects on the activity of benzenesulfonamide derivatives:

| Substitution Site | Nature of Substituent | General Impact on Activity |

| Sulfonamide Nitrogen | Primary (-NH₂) | High affinity for carbonic anhydrases |

| Sulfonamide Nitrogen | Secondary/Tertiary (e.g., -N(C₃H₇)₂) | Generally reduced affinity for CAs, potential for altered target selectivity |

| Aromatic Ring (Position 4) | Amino (-NH₂) | Can form hydrogen bonds, contributing to binding |

| Aromatic Ring (Other positions) | Various | Can influence electronic properties, steric fit, and isoform selectivity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding lead optimization.

For benzenesulfonamide derivatives, both 2D and 3D-QSAR methodologies have been successfully applied to understand their inhibitory mechanisms. tandfonline.comnih.govnih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA models correlate the biological activity of a set of molecules with their steric and electrostatic fields. For benzenesulfonamide inhibitors, CoMFA studies have highlighted the importance of bulky substituents at certain positions for enhanced activity, as well as the critical role of the electrostatic potential around the sulfonamide group. nih.govnih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA extends the CoMFA methodology by incorporating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed understanding of the intermolecular interactions governing ligand-receptor binding. CoMSIA models for sulfonamides have further elucidated the importance of hydrophobic and hydrogen-bonding interactions in determining inhibitory potency. nih.govnih.gov

These 3D-QSAR approaches generate contour maps that visually represent the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

QSAR models have been instrumental in developing predictive tools for the enzyme inhibitory activity of benzenesulfonamide derivatives. tandfonline.comorientjchem.org By establishing a statistically significant relationship between molecular descriptors (e.g., electronic, steric, hydrophobic) and biological activity (e.g., Ki or IC50 values), these models can forecast the potency of untested compounds. tandfonline.com

For instance, multiple linear regression (MLR) analysis has been used to create QSAR models for benzenesulfonamides as carbonic anhydrase inhibitors, demonstrating good predictive ability. tandfonline.com These models often incorporate quantum chemical descriptors to accurately represent the electronic properties of the molecules. orientjchem.org The development of such predictive models for this compound and its analogs would be a valuable step in exploring their therapeutic potential against various targets.

The table below illustrates the statistical parameters often used to validate the robustness of QSAR models:

| Statistical Parameter | Description | Desirable Value |

| r² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | Close to 1.0 |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by leave-one-out cross-validation. | > 0.5 for a good model |

| PRESS (Predictive Residual Sum of Squares) | A measure of the predictive error of the model. | Low value |

Conformational Analysis and Active Conformation Postulation

The biological activity of a molecule is not only dependent on its constitution but also on its three-dimensional conformation. Conformational analysis of this compound is essential to understand how it presents itself to its biological target.

Computational modeling and experimental techniques can be employed to determine the preferred low-energy conformations of this compound. Postulating the "active conformation"—the specific spatial arrangement of the molecule when it binds to its target—is a key aspect of rational drug design. For sulfonamide inhibitors of carbonic anhydrase, the active conformation typically involves the sulfonamide group being positioned to directly interact with the zinc ion in the enzyme's active site. nih.gov The conformation of the rest of the molecule then determines its interactions with surrounding amino acid residues, which in turn dictates its potency and selectivity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a framework to investigate the electronic structure of molecules. wiley.comarxiv.org Methods like B3LYP are frequently used to optimize molecular geometries and calculate electronic properties. nih.govmdpi.com For sulfonamide derivatives, DFT has been used to determine equilibrium bond lengths and analyze their correlation with physicochemical properties. researchgate.net However, specific studies applying DFT to elucidate the electronic structure of 4-amino-N,N-dipropylbenzenesulfonamide are not present in the available literature.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov Regions of negative potential, typically associated with electronegative atoms, indicate sites for electrophilic attack, while positive potential regions suggest sites for nucleophilic attack. Although MEP analysis is a common practice in the computational study of sulfonamides and other bioactive molecules, a specific MEP analysis for this compound has not been reported.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies electron delocalization through donor-acceptor interactions. wikipedia.orgwisc.edu This analysis is crucial for understanding intramolecular bonding, hyperconjugative effects, and charge transfer phenomena within a molecule. While NBO analysis has been applied to various organic molecules to study their stability and electronic interactions, there are no specific NBO studies available for this compound. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov Computational studies on various molecules routinely report these values, but such data for this compound is absent from the scientific literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, elucidating the interactions at the active site that stabilize the complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. While various sulfonamide derivatives have been the subject of docking studies against targets like carbonic anhydrase, specific ligand-protein interaction profiles for this compound have not been published.

Elucidation of Binding Modes and Key Intermolecular Interactions (e.g., Hydrogen Bonding)

The binding mode of benzenesulfonamide (B165840) inhibitors, including N,N-disubstituted derivatives like this compound, has been extensively studied, particularly with their primary targets, the carbonic anhydrases (CAs). mdpi.comnih.gov X-ray crystallography and molecular docking studies reveal a conserved binding pattern. The core of this interaction involves the deprotonated sulfonamide group, which coordinates directly with the catalytic Zn(II) ion in the enzyme's active site. mdpi.com

Beyond this primary anchor, the molecule's substituents dictate its orientation and the formation of additional stabilizing interactions. Key intermolecular forces include:

Van der Waals Interactions: The central phenyl ring of the benzenesulfonamide scaffold typically establishes multiple van der Waals contacts with hydrophobic and aromatic residues within the active site. For inhibitors of human carbonic anhydrase II (hCA II), these residues often include Gln92, Val121, Phe131, Leu198, and Thr200. mdpi.com

Hydrogen Bonding: The 4-amino group on the phenyl ring is a critical functional group capable of forming hydrogen bonds. It can act as a hydrogen bond donor, interacting with acceptor groups on protein residues or structured water molecules within the active site. The precise geometry of these hydrogen bonds is crucial for high-affinity binding. researchgate.net Theoretical studies on similar molecules, such as 3-amino-4-methoxy benzamide, have utilized methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analysis to identify and quantify the strength of intramolecular hydrogen bonds, confirming the importance of such interactions in molecular structure and stability. ias.ac.in

Rationalizing Inhibitor Selectivity through Molecular Interactions

The therapeutic utility of a sulfonamide inhibitor often depends on its selectivity for a specific enzyme isoform over others, which helps to minimize off-target effects. Computational modeling is key to rationalizing and predicting this selectivity. The differences in amino acid sequences between isoforms lead to variations in the size, shape, and polarity of their active sites.

Inhibitor selectivity is rationalized by how well the inhibitor's substituents, such as the N,N-dipropyl and 4-amino groups of the title compound, can exploit these subtle differences. nih.gov For instance:

The size and conformation of the N,N-dipropyl groups might be perfectly accommodated in a large hydrophobic pocket of one CA isoform, leading to high-affinity binding.

In another isoform with a smaller or differently shaped pocket, the same groups might cause a steric clash, resulting in poor binding affinity.

The orientation of the entire molecule, dictated by the interactions of these "tail" moieties, determines whether the 4-amino group is positioned to form favorable hydrogen bonds. The potency and selectivity of benzenesulfonamides are strongly influenced by the nature of these substituents and their ability to form productive contacts within either the hydrophobic or hydrophilic regions of the active site. mdpi.comnih.gov Studies on different series of 4-substituted diazobenzenesulfonamides have shown that even small changes to the substituents can shift binding preference, for example from being potent against CA II to having nanomolar affinities for CA I. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing the stability of the interaction over time. nih.gov For a complex of this compound and its target enzyme, an MD simulation would track the motions of every atom over a period typically ranging from nanoseconds to microseconds.

Analysis of the MD trajectory provides crucial data on the stability of the binding and the flexibility of the system:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone to assess its structural stability throughout the simulation. A stable, plateauing RMSD value indicates that the protein does not undergo significant conformational changes and that the simulation has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual residues to identify regions of flexibility. It can show which parts of the protein, such as loops or terminal regions, fluctuate more upon ligand binding, while highlighting the stability of residues in the direct binding site. nih.gov

Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds between the ligand and protein over time. This analysis can confirm whether key hydrogen bonds predicted by docking are stable and persistent, which is a strong indicator of a viable binding mode. nih.gov

These analyses collectively confirm whether the computationally predicted binding pose is stable and provide a deeper, more realistic understanding of the dynamic interactions governing molecular recognition. nih.gov

In Silico Predictive Methodologies

Prediction of Potential Pharmacological Significance

Before committing to costly and time-consuming synthesis and biological testing, in silico predictive methodologies are used to evaluate the potential of a molecule like this compound to become a successful drug. nih.gov These computational tools assess its pharmacokinetic and pharmacodynamic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov

Key aspects evaluated include:

Drug-Likeness and Physicochemical Properties: The molecule is first evaluated against established guidelines like Lipinski's Rule of Five. nih.gov This rule assesses properties such as molecular weight (< 500 Da), lipophilicity (logP < 5), and the number of hydrogen bond donors (< 5) and acceptors (< 10). Compliance suggests a higher likelihood of good oral bioavailability.

Pharmacokinetic Predictions: Computational models can predict various pharmacokinetic parameters. These include Human Intestinal Absorption (HIA), permeability across the Blood-Brain Barrier (BBB), and whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes (like Cytochrome P450 isoforms) or efflux pumps (like P-glycoprotein). nih.govnih.gov Such predictions are vital for anticipating a drug's behavior in the body and potential drug-drug interactions.

Toxicity Prediction: Early-stage toxicity screening is a critical in silico step. Models can predict the likelihood of various toxicities, including hepatotoxicity (liver damage), cardiotoxicity (e.g., hERG channel inhibition), and mutagenicity. nih.govresearchgate.net

These comprehensive in silico profiles help researchers prioritize lead candidates and can guide synthetic efforts to modify the structure to improve its drug-like properties, thereby increasing the probability of success in later stages of drug development. nih.gov

Future Directions and Emerging Research Avenues

Integration with Chemical Biology for Novel Target Identification and Validation

A primary challenge in the development of novel therapeutics is the precise identification of their biological targets. Chemical biology offers powerful tools to unravel the mechanism of action of small molecules like 4-amino-N,N-dipropylbenzenesulfonamide. nih.gov Future research will likely involve transforming the compound into a chemical probe. This can be achieved by attaching a reporter tag (like biotin (B1667282) or a fluorescent dye) or a photoreactive group, creating a tool for "pull-down" experiments.

These probes would enable compound-centric chemical proteomics (CCCP), a method used to isolate and identify the specific protein targets that bind to the molecule from within complex cellular lysates. mdpi.com Another advanced technique, activity-based protein profiling (ABPP), could be employed to study the compound's effect on entire families of enzymes in their native environment. mdpi.com

For instance, studies on related benzenesulfonamide (B165840) derivatives have successfully identified their binding affinities for various isoforms of carbonic anhydrase, a family of metalloenzymes involved in numerous physiological processes. nih.govfarmaciajournal.com By applying similar methodologies, researchers can validate whether this compound interacts with known targets or, more excitingly, identify entirely new ones, thereby opening up new therapeutic possibilities. nih.gov

Development of Advanced Methodologies for High-Throughput Synthesis and Screening

The discovery of new activities for compounds like this compound is greatly accelerated by high-throughput methodologies. High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds against a specific biological target or cellular phenotype. A benzenesulfonamide derivative, for example, was identified as a ghrelin receptor antagonist through such a screening campaign, highlighting the power of this approach. nih.gov

To support these screening efforts, advanced synthesis methods are crucial for generating diverse chemical libraries. Modern techniques like automated fast-flow peptide synthesis (AFPS), while developed for peptides, embody the principles of speed and efficiency that are being adapted for small molecule synthesis. nih.gov Applying combinatorial chemistry principles would allow for the creation of a large matrix of analogues of this compound, where the N,N-dipropyl groups and the amino group are systematically varied. These libraries can then be subjected to HTS to rapidly identify structure-activity relationships (SAR) and discover leads with improved potency and selectivity.

Exploration of New Therapeutic Areas and Disease Indications

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, historically leading to drugs with a wide range of applications, including antibacterial, diuretic, and anti-glaucoma agents. farmaciajournal.com A key future direction is the systematic exploration of this compound and its derivatives for new therapeutic uses beyond these traditional areas.

Recent research has already shown that sulfonamide-based molecules can act on novel targets. For example, the discovery of a benzenesulfonamide-based ghrelin receptor antagonist points towards potential applications in treating obesity. nih.gov Furthermore, a patent for related N-aminoalkyl(aminophenyl)sulfonic acid amides describes their potential as anti-arrhythmic agents for treating cardiac conditions. google.com These findings suggest that screening this compound against a diverse panel of receptors and enzymes could uncover unexpected biological activities and lead to first-in-class medicines for a variety of diseases.

Bioisosteric Replacement Strategies for Enhanced Activity and Specificity

Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group within a molecule with another group that has similar physical or chemical properties. nih.gov This strategy is employed to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For this compound, several bioisosteric replacement strategies could be explored.

The sulfonamide linker itself could be replaced with other groups to modulate its chemical properties and binding interactions. The primary amino group on the benzene (B151609) ring is a key site for modification; replacing it with other hydrogen-bonding moieties or groups that alter its electronic character could fine-tune target engagement. The N,N-dipropyl groups could be replaced with various alkyl chains, cyclic systems, or other functional groups to explore the steric and lipophilic requirements of the binding pocket. For instance, replacing an amide bond with a stable heterocyclic ring like a 1,2,4-oxadiazole (B8745197) has been shown to improve metabolic stability in other drug candidates. nih.gov Applying such strategies to this compound could lead to second-generation compounds with a superior therapeutic profile.

Table 1: Future Research Strategies for this compound

| Research Avenue | Methodology/Strategy | Objective | Potential Outcome |

|---|---|---|---|

| Target Identification | Chemical Proteomics (CCCP, ABPP) | To identify and validate the specific protein(s) that the compound interacts with. | Discovery of novel mechanisms of action and new therapeutic targets. nih.govmdpi.com |

| High-Throughput Methods | Combinatorial Synthesis & HTS | To rapidly generate and screen a library of derivatives for biological activity. | Identification of structure-activity relationships and lead compounds. nih.gov |

| New Therapeutic Areas | Phenotypic Screening & Target-based assays | To test the compound against a wide range of diseases and biological targets. | Repurposing the compound for new indications like obesity or cardiac arrhythmias. nih.govgoogle.com |

| Medicinal Chemistry | Bioisosteric Replacement | To systematically modify the compound's structure to improve its drug-like properties. | Enhanced potency, selectivity, and improved pharmacokinetic profile. nih.gov |

Collaborative Research Initiatives in Drug Discovery and Development

The journey of a chemical compound from the laboratory to a clinically approved drug is a complex, expensive, and time-consuming process that often exceeds the capacity of a single research entity. Future progress in developing this compound will likely depend on collaborative research initiatives.

These collaborations bring together the complementary expertise of academic institutions, pharmaceutical companies, and government research organizations. Academia often excels in fundamental biological research and novel target discovery, while industry provides the resources for large-scale chemical synthesis, high-throughput screening, and clinical development. Government agencies can offer funding and regulatory guidance. By forming consortia and partnerships, researchers can pool resources, share data, and leverage a wider range of technologies to accelerate the translation of promising compounds like this compound into valuable therapeutic agents.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,4-oxadiazole |

| Carbonic Anhydrase |

| Ghrelin |

Q & A

Q. Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Temperature | 0–5°C (step 1) | Reduces side reactions |

| Molar Ratio | 1:1.2 (sulfonyl chloride:amine) | Ensures complete reaction |

1.2. How can the molecular structure of this compound be confirmed experimentally?

Combine spectroscopic and crystallographic methods:

- FT-IR : Confirm sulfonamide S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .

- NMR : Look for N-propyl protons at δ 0.9–1.1 ppm (triplet) and aromatic protons at δ 6.8–7.2 ppm (doublets) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using single-crystal data .

Advanced Research Questions

2.1. How can computational methods predict the biological activity of this compound derivatives?

Perform molecular docking and QSAR modeling :

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., carbonic anhydrase). Set grid parameters to cover the active site (e.g., 25 ų box) .

- QSAR : Derive descriptors (e.g., logP, polar surface area) from Gaussian09 calculations. Corrogate with antimicrobial IC₅₀ data using MLR (Multiple Linear Regression) .

Q. Table 2: Docking Scores of Derivatives

| Derivative | Binding Energy (kcal/mol) | Target Protein |

|---|---|---|

| 4-Amino-N-propyl | -8.2 | Carbonic Anhydrase IX |

| 4-Nitro analog | -7.5 | EGFR Kinase |

2.2. How should researchers address contradictions in solubility data for this compound?

Contradictions often arise from solvent polarity and pH effects. Follow this protocol:

Solvent Screening : Test solubility in DMSO, ethanol, and phosphate buffer (pH 7.4) via UV-Vis at λ_max = 260 nm .

pH-Dependent Studies : Adjust pH (2–12) and measure solubility. Note protonation of the amino group at pH < 5 increases aqueous solubility .

Validation : Compare results with NIST reference data for sulfonamides to identify outliers .

2.3. What strategies improve yield in N-propylation reactions for benzenesulfonamide derivatives?

Key factors include:

- Catalyst : Add KI (10 mol%) to accelerate nucleophilic substitution .

- Temperature Control : Maintain 60°C to balance reaction rate and decomposition .

- Workup : Extract unreacted amine with dilute HCl (0.1 M) to prevent emulsion formation .

Q. Table 3: Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Without KI | 62 | 88 |

| With KI | 89 | 93 |

2.4. How can researchers resolve spectral overlaps in ¹H-NMR analysis of this compound?

Use advanced NMR techniques:

- COSY : Identify coupling between aromatic protons and adjacent groups.

- HSQC : Assign carbon-bound protons (e.g., methylene groups at δ 3.2–3.5 ppm) .

- DEPT-135 : Differentiate CH₂ and CH₃ groups in propyl chains .

Methodological Challenges

3.1. What analytical techniques are critical for detecting degradation products in stability studies?

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate degradation products. Monitor m/z 298.42 (parent ion) and fragments (e.g., m/z 156 for sulfonic acid) .

- TGA-DSC : Identify thermal decomposition events (e.g., endothermic peaks at 220°C) .

3.2. How can researchers validate the reproducibility of synthetic protocols across labs?

Adopt a round-robin testing framework:

Standardized Protocol : Share detailed SOPs with participating labs (solvents, equipment specs).

Blind Testing : Distribute identical starting materials and compare yields/purity via ANOVA .

Data Sharing : Use platforms like Zenodo to archive raw NMR and HPLC files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.